1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone is a heterocyclic compound that contains both pyridazinyl and pyridinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone typically involves the reaction of 6-amino-3-pyridazinecarboxylic acid with appropriate reagents to form the desired pyridinone structure. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding pyridazinone derivatives.
Reduction: Formation of reduced pyridazinyl-pyridinone compounds.
Substitution: Formation of substituted pyridazinyl-pyridinone derivatives.
Scientific Research Applications
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
1-(6-amino-3-pyridazinyl)-2(1H)-pyridinone: Contains both pyridazinyl and pyridinone moieties.
6-amino-3-pyridazinyl derivatives: Compounds with similar pyridazinyl structure but different substituents.
Pyridinone derivatives: Compounds with a pyridinone core but different functional groups.
Uniqueness
This compound is unique due to its dual pyridazinyl and pyridinone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H8N4O |
---|---|
Molecular Weight |
188.19 g/mol |
IUPAC Name |
1-(6-aminopyridazin-3-yl)pyridin-2-one |
InChI |
InChI=1S/C9H8N4O/c10-7-4-5-8(12-11-7)13-6-2-1-3-9(13)14/h1-6H,(H2,10,11) |
InChI Key |
SBJVZBWERXPSGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)N(C=C1)C2=NN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.